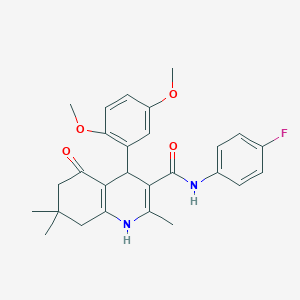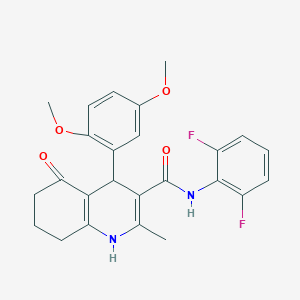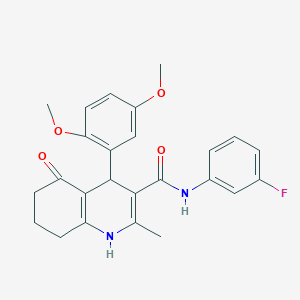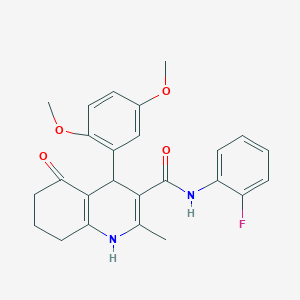![molecular formula C24H22N2O3S B303968 N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303968.png)
N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as DMTV, is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the class of compounds known as benzamides, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
DMTV has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of DMTV is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMTV has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. Furthermore, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTV is its wide range of biological activities, which make it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and moderate yield make it a readily available compound for laboratory experiments. However, one of the limitations of DMTV is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of DMTV. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other compounds for the treatment of various diseases. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets could lead to the development of more specific and effective therapeutics.
Métodos De Síntesis
The synthesis of DMTV involves the condensation of 3,4-dimethylbenzoyl chloride with 2-thiophenecarboxaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(3-acetylanilino)formamide in the presence of a catalyst such as copper(I) iodide to yield DMTV. The overall yield of this synthesis method is around 60%.
Propiedades
Nombre del producto |
N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide |
|---|---|
Fórmula molecular |
C24H22N2O3S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-(3-acetylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H22N2O3S/c1-15-9-10-19(12-16(15)2)23(28)26-22(14-21-8-5-11-30-21)24(29)25-20-7-4-6-18(13-20)17(3)27/h4-14H,1-3H3,(H,25,29)(H,26,28)/b22-14- |
Clave InChI |
JWUQVTQUDISKLY-HMAPJEAMSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC(=C3)C(=O)C)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



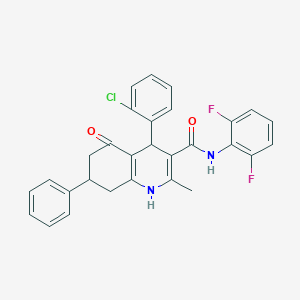
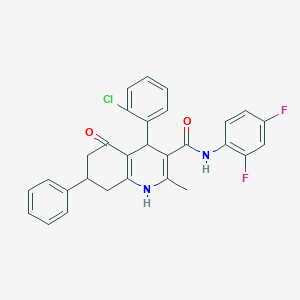
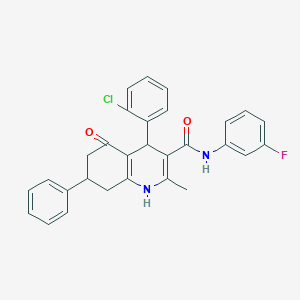
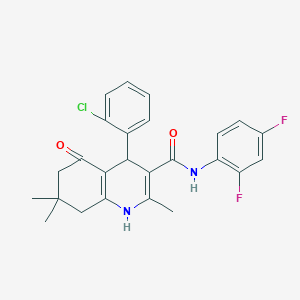
![4-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303889.png)
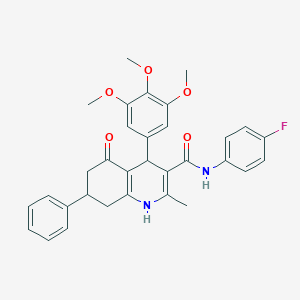
![2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303892.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303894.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303897.png)
![4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303898.png)
